molecular formula C13H14N4O2 B2416220 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile CAS No. 2380077-79-0

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2416220
CAS No.: 2380077-79-0
M. Wt: 258.281
InChI Key: RUNMZRZXZFDROM-UHFFFAOYSA-N
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Description

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a pyridine ring, a pyrrolidine ring, and an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the oxazolidinone ring, which can be synthesized from amino alcohols and carbonyl compounds under acidic or basic conditions. The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the pyridine ring is often constructed through condensation reactions or by using pre-formed pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines

Scientific Research Applications

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety is known to inhibit protein synthesis in bacteria, suggesting potential antimicrobial activity. The pyridine and pyrrolidine rings may also contribute to binding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile: shares structural similarities with other oxazolidinone derivatives, such as linezolid and tedizolid, which are used as antibiotics.

    Pyridine derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins, also contain the pyridine ring.

    Pyrrolidine derivatives: Compounds such as proline, an amino acid, and nicotine, an alkaloid, feature the pyrrolidine ring.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-8-10-2-1-4-15-12(10)16-5-3-11(9-16)17-6-7-19-13(17)18/h1-2,4,11H,3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMZRZXZFDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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